5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKGUBMRBLJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241062 | |
| Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-51-0 | |
| Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the condensation of 4-methoxybenzaldehyde and thiazolidine-2,4-dione (TZD) under acidic or basic conditions. Piperidine or ammonium acetate catalyzes the reaction in ethanol or toluene at 70–90°C for 6–24 hours. The mechanism involves:
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar ratio (TZD:aldehyde) | 1:1.2 | Maximizes conversion |
| Catalyst | Piperidine (0.2 eq) | Reduces reaction time |
| Solvent | Ethanol | Improves solubility |
| Temperature | 80°C | Balances kinetics and side reactions |
| Reaction time | 8–12 hours | Ensures completion |
Yields typically range from 70–85% under these conditions.
Microwave-Assisted Synthesis
Accelerated Reaction Protocols
Microwave irradiation reduces reaction times from hours to minutes. A study using urea-acetic acid as a catalyst achieved 92% yield in 10–15 minutes at 300W. Key advantages include:
Comparative Performance
| Method | Time (min) | Yield (%) | Isomeric Purity |
|---|---|---|---|
| Conventional | 480–720 | 78 | Z:E = 95:5 |
| Microwave | 10–15 | 92 | Z:E = 99:1 |
Green Chemistry Approaches
Deep Eutectic Solvents (DES)
DES composed of choline chloride and urea (2:1 molar ratio) act as dual solvents and catalysts. This method achieves 85–90% yield at 60°C in 4 hours, eliminating toxic organic solvents.
Aqueous Phase Synthesis
A water-based protocol using β-cyclodextrin as a supramolecular catalyst yields 82% product. This approach minimizes waste and aligns with green chemistry principles.
Industrial-Scale Production
Continuous Flow Systems
Automated reactors with in-line analytics ensure consistent quality:
Purification Techniques
-
Crystallization : Ethanol/water mixtures (3:1) yield needle-shaped crystals.
-
Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 7:3) removes byproducts.
Stereochemical Control and Characterization
Z-Isomer Dominance
The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the methoxy group and thiazolidinedione carbonyl. X-ray crystallography confirms this geometry.
Spectroscopic Validation
-
¹H NMR : Benzylidene proton (δ 7.2–7.5 ppm), methoxy group (δ 3.8–3.9 ppm).
-
IR : C=O stretches at 1735 cm⁻¹ (thiazolidinedione) and 1680 cm⁻¹ (exocyclic double bond).
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinediones depending on the reagents used.
Scientific Research Applications
Chemistry
5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including oxidation and reduction reactions.
| Type of Reaction | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides and sulfones |
| Reduction | Sodium borohydride | Thiazolidine derivatives |
| Substitution | Halogenating agents | Substituted thiazolidinediones |
Biology
This compound is studied for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it can modulate enzyme activity involved in cell proliferation, suggesting a mechanism for its anticancer effects .
Case Study: Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The compound was shown to inhibit cell growth and induce apoptosis through the modulation of specific signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in treating diseases such as diabetes and cancer. Its ability to interact with molecular targets involved in metabolic pathways makes it a candidate for drug development.
Case Study: Diabetes Treatment
Research has indicated that derivatives of thiazolidinediones can improve insulin sensitivity. The specific interactions of this compound with PPAR-gamma receptors have been explored to evaluate its efficacy as an antidiabetic agent.
Industrial Applications
In industry, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinedione derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione with structurally analogous compounds:
Thermodynamic and Pharmacokinetic Properties
Solubility :
- The 4-methoxy derivative’s solubility remains underexplored, but analogues like L-173 (4-chloro) show temperature-dependent solubility (0.05–0.12 mg/mL across 25–37°C) .
- Cyclodextrin complexes improve solubility for chlorophenyl derivatives by 3–5-fold, suggesting a viable strategy for optimizing the methoxy compound .
- Anticancer Activity: The methoxy-substituted compound shares structural motifs with PPARγ ligands like ciglitazone and pioglitazone, which inhibit breast cancer proliferation via PPARγ activation . In contrast, 5-[(4-fluorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-1,3-thiazolidine-2,4-dione (I-04) exhibits growth inhibition in plant pollen assays (7.1% inhibition, p<0.05), highlighting substituent-dependent variability .
Key Research Findings
Biological Activity
5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as 5-(4-methoxybenzylidene)thiazolidine-2,4-dione, is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and hepatoprotective effects, as well as its potential mechanisms of action.
- Molecular Formula : CHNOS
- Molecular Weight : 235.26 g/mol
- IUPAC Name : (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of thiazolidinone derivatives. For instance:
- Compounds related to this compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In particular, modifications in the benzylidene fragment were found to enhance antibacterial efficacy. One study reported a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus for a closely related compound .
Antifungal Activity
Thiazolidinone compounds have also shown antifungal properties:
- Specific derivatives demonstrated effective inhibition against Candida albicans biofilm formation. The biofilm metabolic activity was significantly reduced at sub-MIC concentrations . The structure–activity relationship indicated that the presence of a methoxy group at the para position of the benzene ring enhanced antifungal activity.
Hepatoprotective Effects
The hepatoprotective potential of this compound has been evaluated in animal models:
- A study involving BALB/c mice indicated that this compound effectively protected against Concanavalin A (ConA)-induced acute liver injury. Histopathological evaluations confirmed its protective effects on liver tissues . The hepatoprotective mechanism is believed to involve modulation of oxidative stress and inflammatory pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Biofilm Formation : The compound interferes with bacterial biofilm formation by inhibiting key regulatory proteins such as YycG histidine kinase in S. epidermidis .
- Antioxidant Properties : Its ability to reduce oxidative stress contributes to its hepatoprotective effects by scavenging free radicals and enhancing antioxidant enzyme activities.
- Modulation of Signaling Pathways : The compound may alter various signaling pathways involved in inflammation and cell survival, contributing to its therapeutic effects in liver protection.
Case Studies and Research Findings
Q & A
Basic: What is the synthetic route for 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, and what are the critical reaction parameters?
The compound is typically synthesized via a condensation-cyclization strategy. A Schiff base intermediate is formed by reacting 4-methoxybenzaldehyde with thiazolidine-2,4-dione under acidic conditions (e.g., acetic acid or HCl). Cyclization is achieved through refluxing in ethanol or toluene. Critical parameters include:
- Stoichiometric control of reactants to minimize byproducts.
- Reaction time and temperature (e.g., 12–24 hours at 80–100°C) to ensure complete cyclization.
- Purification via recrystallization or column chromatography to isolate the product .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination and crystal packing analysis (e.g., C–H···O hydrogen bonding networks) .
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- IR spectroscopy to identify carbonyl (C=O, ~1750 cm⁻¹) and thiazolidinedione ring vibrations .
Basic: What safety protocols are recommended for handling this compound?
While toxicity data are limited, general precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Disposal : Incinerate via licensed hazardous waste facilities; avoid sewer disposal .
Advanced: How can molecular docking studies predict the biological activity of this compound?
Computational workflows involve:
- Ligand preparation : Energy minimization of the compound using tools like Schrödinger’s Maestro .
- Target selection : Docking into receptors (e.g., PPAR-γ for antidiabetic activity) using Glide or AutoDock.
- Scoring : Binding affinity analysis (e.g., ΔG values) to prioritize derivatives for synthesis .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions (e.g., varying IC50 values) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent polarity.
- Structural analogs : Compare activity of derivatives (e.g., 3-bromo vs. 3-fluoro substitutions) .
- Meta-analysis : Cross-reference datasets from multiple studies to identify consensus trends .
Advanced: What structural insights are provided by X-ray crystallography?
Crystal structure analysis (e.g., CCDC 2052385) reveals:
- Planarity : The thiazolidinedione ring and methoxyphenyl group adopt a near-coplanar conformation, enhancing π-π stacking with biological targets.
- Hydrogen bonding : Stabilization via C–H···O interactions between the carbonyl group and adjacent molecules .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies include:
- Substituent variation : Replace the 4-methoxyphenyl group with halogenated or heteroaromatic moieties (e.g., pyridinyl) to enhance binding .
- Hybridization : Fuse with chromone or pyrazole scaffolds to improve antimicrobial or antiproliferative activity .
Basic: What in vitro assays are used to screen for biological activity?
Common assays:
- Antimicrobial : Broth microdilution against S. aureus or C. albicans .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7).
- Enzyme inhibition : PPAR-γ or α-glucosidase inhibition assays .
Advanced: How can synthetic yields be improved for large-scale applications?
Optimization strategies:
- Catalysis : Use p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis to reduce reaction time.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Advanced: What role does the methoxy group play in reactivity and bioactivity?
The 4-methoxy group:
- Electron donation : Enhances electrophilicity of the methylidene carbon, aiding nucleophilic attack in cyclization .
- Bioactivity : Increases lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
